Product packaging for 2'-deoxy-2'-fluoro-2'-C-methylcytidine(Cat. No.:)

2'-deoxy-2'-fluoro-2'-C-methylcytidine

Cat. No.: B8746435
M. Wt: 259.23 g/mol
InChI Key: NYPIRLYMDJMKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Nucleoside Analogs in Therapeutics

The history of nucleoside analogs as therapeutic agents dates back to the mid-20th century. Initially explored for their anticancer properties, their potential as antiviral agents soon became apparent.

Early Discoveries: The first nucleoside analog to be licensed for antiviral use was 5-iodo-2'-deoxyuridine (Idoxuridine) in 1959, which was used for the topical treatment of herpes simplex virus keratitis. researchgate.net This was followed by the development of other early analogs like trifluorothymidine (TFT) and vidarabine (Ara-A). researchgate.net Vidarabine, isolated from the sponge Tethya crypta, was the first nucleoside antiviral approved for systemic treatment of herpes virus infections. researchgate.net However, the clinical utility of these early compounds was often limited by their toxicity. researchgate.netnih.gov

The Era of Selective Antivirals: A significant breakthrough came with the development of acyclovir in the 1970s. researchgate.nettechtarget.com Acyclovir demonstrated a high degree of selectivity for viral enzymes, specifically the herpes simplex virus thymidine kinase, which is responsible for the initial phosphorylation step required for its activation. wikipedia.orgresearchgate.net This selective activation in infected cells led to a much-improved safety profile compared to its predecessors. researchgate.net

The HIV/AIDS Epidemic and Beyond: The emergence of the HIV/AIDS epidemic in the 1980s spurred a new wave of research into nucleoside analogs. This led to the approval of zidovudine (AZT), a 2',3'-dideoxynucleoside, in 1987 as the first treatment for HIV. nih.govwikipedia.org Following AZT, a number of other nucleoside reverse transcriptase inhibitors (NRTIs) were developed, including didanosine (ddI), zalcitabine (ddC), stavudine (d4T), lamivudine (3TC), and abacavir. wikipedia.orgwikipedia.org These drugs became the backbone of combination antiretroviral therapy.

The success of nucleoside analogs in treating herpesvirus and HIV infections paved the way for their investigation against other viral pathogens, including hepatitis B virus (HBV) and hepatitis C virus (HCV). wikipedia.orgwisdomlib.org

Rationale for Nucleoside Analog Design in Antiviral Drug Discovery

The design of nucleoside analogs as antiviral agents is predicated on their ability to act as molecular mimics of natural nucleosides, the building blocks of DNA and RNA. nih.gov This mimicry allows them to be recognized and utilized by viral polymerases, the enzymes responsible for replicating the viral genome.

The primary mechanism of action for most antiviral nucleoside analogs is the inhibition of viral DNA or RNA synthesis. nih.gov This is typically achieved through one of two main strategies:

Chain Termination: Many nucleoside analogs lack the 3'-hydroxyl group necessary for the formation of the phosphodiester bond that extends the growing nucleic acid chain. nih.gov Once incorporated into the viral DNA or RNA by the viral polymerase, they prevent the addition of subsequent nucleotides, leading to premature termination of the chain. wikipedia.orgnih.gov

Enzyme Inhibition: The triphosphate form of the nucleoside analog can act as a competitive inhibitor of the viral polymerase, binding to the active site and preventing the incorporation of the natural nucleoside triphosphate. nih.gov

A critical step in the activation of most nucleoside analogs is their intracellular phosphorylation to the corresponding 5'-monophosphate, diphosphate (B83284), and ultimately the active 5'-triphosphate form. nih.gov This phosphorylation is carried out by a series of host or viral kinases. nih.gov The efficiency of this phosphorylation pathway can significantly impact the potency of the analog. To overcome limitations in the initial phosphorylation step and improve bioavailability, prodrug strategies have been developed. nih.gov These prodrugs are modified versions of the nucleoside analog that are more readily absorbed and then converted to the active form within the cell. nih.gov

The success of a nucleoside analog as an antiviral agent hinges on its selective inhibition of viral replication without causing significant toxicity to the host cell. This selectivity is often achieved by designing analogs that are preferentially phosphorylated by viral kinases or are better substrates for viral polymerases compared to their host cell counterparts. wikipedia.org

Overview of 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) as a Research Compound

This compound, also known by its laboratory code PSI-6130, is a synthetic pyrimidine (B1678525) nucleoside analog that has been extensively studied for its potent and selective antiviral activity against the hepatitis C virus (HCV). medchemexpress.comnih.gov

Chemical Structure and Properties

PropertyValue
Chemical Formula C₁₀H₁₄FN₃O₄
Molar Mass 259.23 g/mol
Synonyms PSI-6130, R 1656

Data from PubChem CID 6481236 nih.gov

Mechanism of Action

PSI-6130 is a specific inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in the replication of the viral genome. asm.org To exert its antiviral effect, PSI-6130 must first be anabolized within the host cell to its active 5'-triphosphate form (PSI-6130-TP). asm.orgnih.gov

The phosphorylation pathway of PSI-6130 involves the following steps:

Monophosphorylation: PSI-6130 is converted to PSI-6130 monophosphate (PSI-6130-MP) by the host enzyme deoxycytidine kinase (dCK). nih.govasm.org

Diphosphorylation: PSI-6130-MP is then phosphorylated to PSI-6130 diphosphate (PSI-6130-DP) by UMP-CMP kinase. merckmillipore.com

Triphosphorylation: Finally, nucleoside diphosphate kinase catalyzes the formation of the active PSI-6130 triphosphate (PSI-6130-TP). merckmillipore.com

PSI-6130-TP acts as a competitive inhibitor of the HCV NS5B polymerase. asm.org Upon incorporation into the nascent viral RNA chain, it functions as a nonobligate chain terminator. asm.orgasm.org

Metabolism and Dual Active Metabolites

A unique characteristic of PSI-6130 is its metabolism to a second active antiviral compound. researchgate.net Cellular enzymes can deaminate PSI-6130 to its corresponding uridine (B1682114) analog, 2'-deoxy-2'-fluoro-2'-C-methyluridine (PSI-6206). nih.govasm.org This uridine metabolite is also phosphorylated to its active triphosphate form (PSI-6206-TP), which is a potent inhibitor of the HCV NS5B polymerase. researchgate.netbiocrick.com The presence of two distinct active triphosphate metabolites, one a cytidine (B196190) analog and the other a uridine analog, is a novel feature of PSI-6130's mechanism of action. asm.org

Research Findings

FindingDetails
In Vitro Activity PSI-6130 demonstrates potent inhibition of HCV replication in subgenomic replicon systems, with a mean IC₅₀ of 0.6 μM. medchemexpress.com
Enzyme Inhibition The triphosphate form, PSI-6130-TP, is a potent inhibitor of the recombinant HCV NS5B polymerase with a Kᵢ of 4.3 μM. merckmillipore.com
Resistance Profile The S282T mutation in the NS5B polymerase, which confers resistance to some other 2'-C-methylated nucleoside analogs, does not significantly affect the inhibitory activity of PSI-6130-TP. merckmillipore.com Long-term culture with PSI-6130 can lead to the emergence of the S282T substitution, but often in combination with other mutations. biocrick.com

The potent anti-HCV activity and unique metabolic profile of PSI-6130 have made it a significant compound in the research and development of direct-acting antiviral agents for the treatment of hepatitis C.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14FN3O4 B8746435 2'-deoxy-2'-fluoro-2'-C-methylcytidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14FN3O4

Molecular Weight

259.23 g/mol

IUPAC Name

4-amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)

InChI Key

NYPIRLYMDJMKGW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Anabolic Phosphorylation Pathways

For nucleoside analogs like PSI-6130 to exert their inhibitory effects on viral polymerases, they must first be transported into the host cell and subsequently converted into their active 5'-triphosphate form by cellular kinases. nih.gov This multi-step phosphorylation cascade is a critical determinant of the compound's potency. The anabolic activation of PSI-6130 proceeds through the deoxycytidine salvage pathway. nih.gov

The initial and rate-limiting step in the activation of PSI-6130 is its phosphorylation to the monophosphate form, a reaction primarily catalyzed by the host cell enzyme deoxycytidine kinase (dCK) . nih.govasm.org Studies with recombinant human dCK have shown that PSI-6130 is a substrate for this enzyme, although it is phosphorylated less efficiently than the natural substrate, 2'-deoxycytidine (B1670253). nih.gov The addition of a methyl group at the 2'-arabinosyl (2'-up) position to 2'-deoxycytidine decreases the phosphorylation efficiency by 62-fold. nih.gov In contrast, PSI-6130 is not a substrate for uridine-cytidine kinase 1 (UCK-1). asm.org

Once PSI-6130 monophosphate (PSI-6130-MP) is formed, it is further phosphorylated to its diphosphate (B83284) derivative (PSI-6130-DP). This second phosphorylation step is efficiently catalyzed by UMP-CMP kinase (YMPK) , also known as cytidylate kinase. nih.govasm.orgnih.govnih.gov YMPK is responsible for phosphorylating UMP, CMP, and dCMP, and it readily accepts the monophosphates of several cytidine (B196190) analogs. nih.govnih.gov The affinity of YMPK for PSI-6130-MP is comparable to that of its natural substrates. nih.gov

The final phosphorylation step, converting the diphosphate to the active triphosphate form, is carried out by nucleoside diphosphate kinase (NDPK) . nih.govasm.org This enzyme catalyzes the formation of PSI-6130-TP, the primary active metabolite. asm.org

EnzymeSubstrateProductKinetic ParameterValue
Deoxycytidine Kinase (dCK)PSI-6130PSI-6130-MPKm81 µM
kcat0.007 s-1
UMP-CMP Kinase (YMPK)PSI-6130-MPPSI-6130-DPN/AEfficiently phosphorylated
Nucleoside Diphosphate Kinase (NDPK)PSI-6130-DPPSI-6130-TPN/AEfficiently phosphorylated

The sequential action of dCK, YMPK, and NDPK results in the intracellular accumulation of 2'-deoxy-2'-fluoro-2'-C-methylcytidine 5'-triphosphate (PSI-6130-TP). nih.govasm.org This active metabolite is a direct inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). asm.orgnih.gov Cell-based metabolism studies in primary human hepatocytes have shown that the formation of PSI-6130-TP increases over time, reaching a steady-state level at approximately 48 hours. semanticscholar.org The intracellular half-life of PSI-6130-TP has been determined to be approximately 4.7 hours. nih.govsemanticscholar.org

Deamination Pathways and Uridine (B1682114) Congener Formation

Cytidine deaminase (CDA) , a host enzyme involved in pyrimidine (B1678525) salvage pathways, catalyzes the hydrolytic deamination of various cytosine nucleosides to their corresponding uracil (B121893) forms. asm.orgwikipedia.org Research has shown that PSI-6130 is a substrate for human CDA, although it is a poor one compared to natural substrates like cytidine and deoxycytidine. asm.org The catalytic efficiency (kcat/Km) for PSI-6130 is approximately 2,000-fold lower than that for cytidine and deoxycytidine, a decrease attributed to the presence of the 2'-C-methyl group. asm.org Studies indicate that the deamination occurs at the level of the monophosphate, with PSI-6130-MP being converted to the monophosphate of its uridine analog. asm.orgnih.govasm.org

SubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)
Cytidine38 ± 414 ± 0.30.37
Deoxycytidine35 ± 214 ± 0.20.40
PSI-61303600 ± 4000.6 ± 0.040.00017

The deamination of PSI-6130 monophosphate yields 2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate (RO2433-MP). asm.orgnih.gov This uridine monophosphate analog is then subsequently phosphorylated to its di- and triphosphate forms by the same host cell kinases, UMP-CMP kinase and nucleoside diphosphate kinase, respectively. asm.orgnih.govasm.org The resulting metabolite, 2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate (RO2433-TP), is also a potent inhibitor of the HCV RdRp. asm.orgnih.govsemanticscholar.org

Interestingly, studies in primary human hepatocytes revealed that RO2433-TP has a significantly longer intracellular half-life (38 hours) compared to PSI-6130-TP (4.7 hours). nih.govsemanticscholar.org This suggests that the deaminated metabolite may provide a more sustained antiviral effect within the cell.

Interaction with Viral Polymerases

The ultimate mechanism of action for this compound lies in the ability of its triphosphate metabolites, PSI-6130-TP and RO2433-TP, to inhibit viral RNA-dependent RNA polymerases (RdRp). asm.orgasm.orgnih.gov These viral enzymes are essential for the replication of the viral genome. asm.orgnih.govyoutube.com

Both PSI-6130-TP and RO2433-TP act as competitive inhibitors of the HCV NS5B polymerase, competing with the natural nucleoside triphosphates (CTP and UTP, respectively) for incorporation into the nascent viral RNA strand. asm.orgsemanticscholar.org Enzyme inhibition studies have determined the steady-state inhibition constant (Ki) for PSI-6130-TP with the wild-type HCV NS5B enzyme to be 4.3 μM. asm.org Although both triphosphates are potent inhibitors, enzymatic and cell-based assays indicate that PSI-6130-TP is a more potent inhibitor of the HCV RdRp than RO2433-TP. asm.orgnih.govasm.org

Upon incorporation into the growing RNA chain, these analogs act as nonobligate chain terminators. asm.orgasm.orgnih.govsemanticscholar.org Despite possessing a 3'-hydroxyl group, which is typically required for the formation of the next phosphodiester bond, the presence of the 2'-fluoro and 2'-C-methyl modifications on the sugar ring sterically hinders the addition of the subsequent nucleotide, thereby halting viral RNA synthesis. asm.orgsemanticscholar.org This chain termination is a key molecular event that leads to the potent inhibition of viral replication. asm.orgsemanticscholar.org Notably, PSI-6130-TP has been shown to be as efficient at inhibiting the S282T mutant of HCV NS5B, a mutation known to confer resistance to other 2'-C-methylnucleoside analogs, as it is against the wild-type enzyme. asm.orgnih.gov

Inhibition of RNA-Dependent RNA Polymerase (RdRp), specifically HCV NS5B

The primary target of the active triphosphate metabolite of this compound is the HCV non-structural protein 5B (NS5B), the virus's essential RNA-dependent RNA polymerase (RdRp). drugbank.comnih.govguidetopharmacology.org This enzyme is responsible for replicating the viral RNA genome, a crucial process for producing new virus particles. semanticscholar.org The active form, often referred to as GS-461203 in its uridine triphosphate form, acts as a defective substrate for the NS5B protein. wikipedia.orgquora.com By mimicking natural nucleotides, it gets incorporated into the growing viral RNA chain. drugbank.compatsnap.com

The triphosphate metabolites of both the cytidine (PSI-6130-TP) and uridine (RO2433-TP) forms are potent inhibitors of the NS5B polymerase. semanticscholar.orgasm.orgresearchgate.net Studies have shown that PSI-6130-TP inhibits the HCV replicase with a mean IC50 of 0.34 μM and the recombinant NS5B enzyme with an IC50 of 0.13 μM. semanticscholar.orgmedchemexpress.com The uridine counterpart, RO2433-TP, also inhibits the HCV replicase and recombinant NS5B with IC50 values of 1.19 μM and 0.52 μM, respectively. semanticscholar.org

A key feature of this compound's activity is its ability to inhibit viral variants that are resistant to other classes of inhibitors. For instance, the S282T mutation in NS5B is known to confer resistance to some 2'-C-methyl nucleoside analogs. nih.gov However, PSI-6130-TP inhibits the wild-type and the S282T mutant NS5B with similar efficiency. nih.govnih.govasm.orgmerckmillipore.com This suggests a high barrier to the development of resistance. wikipedia.org

Mechanism as a Non-Obligate Chain Terminator

Once the NS5B polymerase incorporates the monophosphate of the analog (e.g., PSI-6130-MP) into the nascent viral RNA strand, it acts as a chain terminator, effectively halting further elongation of the RNA chain. nih.govdrugbank.comguidetopharmacology.orgpatsnap.comnih.gov This termination of RNA synthesis is the ultimate mechanism that prevents viral replication. wikipedia.orgpatsnap.com

Unlike many nucleoside analogs that are "obligate chain terminators" because they lack the 3'-hydroxyl group necessary for forming the next phosphodiester bond, this compound is a non-obligate chain terminator. semanticscholar.orgasm.orgnih.govasm.org It possesses a 3'-hydroxyl group, which would typically allow for the addition of the next nucleotide. However, the presence of the 2'-fluoro and 2'-C-methyl groups on the ribose sugar creates steric hindrance. nih.gov This structural modification prevents the NS5B polymerase from adding the subsequent nucleotide, thereby causing immediate and complete chain termination after its incorporation. nih.gov This mechanism distinguishes it from other nucleoside inhibitors and contributes to its potent antiviral effect. semanticscholar.orgasm.orgnih.govasm.org

Competitive Inhibition Mechanisms

The triphosphate metabolite of this compound functions as a competitive inhibitor of the natural nucleoside triphosphates used by the NS5B polymerase. semanticscholar.orgsemanticscholar.org Specifically, the active triphosphate form (PSI-6130-TP) competes with the natural substrate, cytidine triphosphate (CTP), for the active site of the enzyme. semanticscholar.org Similarly, its deaminated uridine metabolite (RO2433-TP) competes with uridine triphosphate (UTP).

Kinetic studies have determined the inhibition constants (Ki) for these interactions. For the wild-type NS5B enzyme, the steady-state inhibition constant (Ki) for PSI-6130-TP was found to be 4.3 μM. nih.govasm.orgmerckmillipore.com Other studies have reported a Ki of 0.023 µM for PSI-6130-TP and 0.141 µM for its uridine counterpart against recombinant NS5B. semanticscholar.org This competitive binding prevents the natural nucleotides from being incorporated, thus inhibiting RNA synthesis. The compound demonstrates high selectivity for the viral NS5B polymerase and does not significantly inhibit human DNA or RNA polymerases, which contributes to its favorable profile. nih.govnih.gov

Table 1: Inhibition Constants of Active Metabolites against HCV NS5B Polymerase

Compound Target Enzyme Inhibition Constant (Ki) IC50
PSI-6130-TP Wild-Type NS5B 4.3 µM nih.govasm.orgmerckmillipore.com 0.13 µM semanticscholar.org
PSI-6130-TP HCV Replicase - 0.34 µM semanticscholar.org
RO2433-TP (Uridine form) Recombinant NS5B 0.141 µM semanticscholar.org 0.52 µM semanticscholar.org
RO2433-TP (Uridine form) HCV Replicase - 1.19 µM semanticscholar.org

Antiviral Efficacy Studies in Vitro and Preclinical Models

Efficacy against Hepatitis C Virus (HCV) Replicon Systems

The cornerstone of the in vitro evaluation of 2'-deoxy-2'-fluoro-2'-C-methylcytidine has been the HCV replicon system. This system utilizes human hepatoma cells (Huh-7) engineered to contain self-replicating subgenomic HCV RNA, allowing for the direct measurement of a compound's ability to inhibit viral replication. Studies have consistently demonstrated that this compound is a potent and selective inhibitor of HCV replication within these systems. semanticscholar.orgnih.govmedchemexpress.cn

The potency of this compound has been quantified through various assays, measuring the concentration required to inhibit viral replication by 50% (EC50) or 90% (EC90). In a subgenomic HCV replicon assay, the compound demonstrated a 90% effective concentration (EC90) of 4.6 ± 2.0 µM. nih.govnatap.org Another study reported an EC90 of 3.0 µM. natap.org Further characterization in replicon cells derived from HCV genotype 1b yielded EC50 values ranging from 0.51 µM to 4.5 µM, depending on the specific assay conditions and cell lines used. medchemexpress.com

The selectivity of the compound is determined by comparing its antiviral potency to its cytotoxicity (CC50), the concentration at which it becomes toxic to host cells. Research indicates that this compound has low cellular toxicity. semanticscholar.orgmedchemexpress.cn It showed little to no cytotoxicity against various human cell types, including peripheral blood mononuclear cells and bone marrow progenitor cells. nih.gov A study using human MT4 cells determined the CC50 to be greater than 98.4 µM, highlighting a favorable selectivity index. medchemexpress.com

ParameterHCV GenotypeValue (µM)Assay SystemReference
EC901b4.6 ± 2.0Subgenomic Replicon nih.govnatap.org
EC901b3.0Subgenomic Replicon (Clone B) natap.org
EC501b (Con1)0.51Subgenomic Replicon medchemexpress.com
EC501a (H77)0.30Subgenomic Replicon medchemexpress.com
CC50N/A> 98.4MT4 Cells medchemexpress.com

Investigations into the antiviral spectrum of this compound have demonstrated its efficacy against the most common HCV genotype, genotype 1. The compound exhibits potent inhibitory activity against both genotype 1a (GT-1a) and genotype 1b (GT-1b) subgenomic replicons. medchemexpress.comnih.gov Specifically, mean EC50 values of 0.30 µM and 0.51 µM have been reported against the H77 (GT-1a) and Con1 (GT-1b) strains, respectively. medchemexpress.com

Furthermore, its effectiveness has been confirmed against a panel of replicons containing the NS5B polymerase coding region derived from clinical isolates of both GT-1a and GT-1b, indicating that its activity is maintained against diverse viral quasi-species within these genotypes. nih.govnih.gov While its activity is well-established for genotype 1, detailed efficacy data for this compound against other HCV genotypes (2 through 6) in replicon systems is not extensively detailed in available literature.

Comparative Antiviral Activity with Other Nucleoside Analogs

The antiviral profile of this compound is notable when compared to other nucleoside analogs, particularly in terms of potency and resistance.

Studies directly comparing it to its parent compound, 2'-C-methylcytidine, found that this compound demonstrates increased inhibitory activity in the HCV replicon assay. semanticscholar.orgmedchemexpress.cn One analysis quantified this difference, showing this compound to be more than twofold more potent, with an EC90 of 3.0 µM compared to 8.0 µM for 2'-C-methylcytidine. natap.org

A key differentiator is its resilience against the S282T mutation in the NS5B polymerase, a substitution that confers significant resistance to many 2'-C-methylated nucleoside analogs. While replicons with the S282T mutation are highly resistant to 2'-C-methyladenosine (EC90 >100 µM), they remain sensitive to this compound, with only a 6.5-fold increase in the EC90 value. nih.govnatap.org Enzyme assays confirmed this, showing a mere 3-fold resistance for the triphosphate form of this compound against the S282T polymerase, compared to a 150-fold and 12-fold resistance for the triphosphates of 2'-C-methyladenosine and 2'-C-methylcytidine, respectively. natap.org Additionally, it has been shown to lack cross-resistance with analogs like 4'-azidocytidine (B1678695) (R1479). nih.gov

CompoundEC90 (µM) (Wild-Type Replicon)Fold Increase in EC90 (S282T Mutant Replicon)Reference
This compound3.0 - 4.66.5 nih.govnatap.orgnatap.org
2'-C-methylcytidine8.0>12.5 (EC90 >100 µM) natap.orgnatap.org
2'-C-methyladenosineNot ReportedNot Reported (EC90 >100 µM) natap.org

Evaluation in Relevant Preclinical Models

The chimpanzee is the only established non-human animal model susceptible to long-term HCV infection and has been utilized to validate the in vivo efficacy of antiviral compounds. nih.gov While this model has been instrumental in proof-of-concept studies for other HCV inhibitors, including nucleoside and non-nucleoside analogs, published literature does not prominently feature in vivo efficacy studies of the parent compound this compound in chimpanzees or other models such as mice with humanized livers. nih.govnih.gov

Preclinical development and in vivo evaluation appear to have focused primarily on prodrugs of this compound, such as R7128, which were designed to improve its pharmacokinetic properties. nih.gov A study in mice determined a no-effect dose for this compound when administered intraperitoneally, but this was a toxicological assessment rather than an efficacy evaluation. nih.gov Therefore, while in vitro data are robust, direct preclinical efficacy data for the compound itself are limited, with the research focus having shifted to its prodrug forms for in vivo and clinical assessment.

Structure Activity Relationships Sar and Analogs Development

Impact of 2'-Substitutions on Biological Activity

The combination of a fluorine atom and a methyl group at the 2'-position of the deoxyribose ring is a hallmark of 2'-deoxy-2'-fluoro-2'-C-methylcytidine and is critical to its biological activity. The development of this compound was a result of systematic evaluation of various substitutions at this position to enhance antiviral potency and selectivity. nih.govnih.gov

The 2'-C-methyl modification alone was found to confer potent anti-HCV activity. nih.govsemanticscholar.org However, the addition of the 2'-fluoro group in the arabino configuration (up) relative to the nucleobase was found to significantly increase the inhibitory activity in HCV replicon assays compared to 2'-C-methylcytidine alone. nih.govexlibrisgroup.com This enhancement is attributed to the fluorine atom's ability to mimic the 2'-hydroxyl group of natural ribonucleosides, which can be crucial for binding to the viral RNA-dependent RNA polymerase (RdRp), while the methyl group provides steric hindrance that can disrupt polymerase function after incorporation. nih.govmdpi.com

The efficiency of the initial phosphorylation step, a critical activation process for nucleoside analogs, is highly sensitive to the nature of the 2'-substituents. Human deoxycytidine kinase (dCK), a key enzyme in the activation pathway, shows a preference for fluorine over a hydroxyl group at the 2'-down position. nih.gov However, the addition of a 2'-C-methyl group, both in 2'-deoxycytidine (B1670253) and 2'-deoxy-2'-fluorocytidine, significantly decreases the phosphorylation efficiency by dCK. nih.gov Despite this, this compound is a much better substrate for dCK than 2'-C-methylcytidine, indicating a synergistic or permissive role of the 2'-fluoro group in the context of the 2'-C-methyl modification. nih.gov

Compound2'-down Substitution2'-up SubstitutionRelative dCK Phosphorylation Efficiency (kcat/Km)
2'-DeoxycytidineHH100%
Cytidine (B196190)OHH~2%
2'-Deoxy-2'-fluorocytidine (2'-FdC)FH~20%
2'-C-MethylcytidineOHCH3~0.02%
2'-Deoxy-2'-C-methylcytidineHCH3~1.6%
This compound FCH3~0.3%
GemcitabineFFSimilar to 2'-FdC

This table presents a qualitative comparison based on reported enzymatic assays. nih.gov Absolute values can vary between studies.

The data illustrates that while the combined 2'-fluoro and 2'-C-methyl substitutions reduce the rate of the initial activation step compared to the natural substrate, this modification provides a crucial balance for potent antiviral activity, likely by enhancing the inhibitory action of the triphosphate form against the viral polymerase. nih.govnih.gov

Modifications of the Nucleobase Moiety

While the sugar moiety, particularly the 2'-substitutions, is a primary determinant of activity, modifications to the cytosine base have also been explored to understand the SAR of this class of compounds. The metabolic conversion of this compound to its corresponding uridine (B1682114) analog highlights the importance of the nucleobase. asm.orgnih.govresearchgate.net Inside the cell, the monophosphate of the parent compound can be deaminated to form β-d-2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate. nih.govwisc.edu This uridine metabolite is then phosphorylated to its active triphosphate form, which also acts as a potent inhibitor of the HCV RdRp. asm.orgnih.gov However, the triphosphate of the parent cytidine compound is a more potent inhibitor of the viral polymerase than its uridine counterpart. nih.govresearchgate.net

Furthermore, the synthesis of purine (B94841) nucleosides featuring the same 2'-deoxy-2'-fluoro-2'-C-methylribofuranosyl sugar has been investigated. nih.gov Studies revealed that for purine analogs, a 2-amino group on the base was essential for reducing HCV RNA levels. nih.gov This suggests that specific hydrogen bonding patterns between the nucleobase and the active site of the viral polymerase are critical for inhibitory activity.

Another area of investigation has involved the creation of 7-deazapurine analogs. emory.edu The rationale was to combine the favorable properties of the 2'-deoxy-2'-fluoro-2'-C-methyl sugar with a modified base that could offer a different interaction profile with the polymerase. emory.edu However, these modifications have not yet led to compounds with clinically significant activity, often exhibiting cytotoxicity that overshadows their antiviral effects. emory.edu

Stereochemical Influences on Activity and Metabolism

Stereochemistry is a critical factor governing the biological activity and metabolism of nucleoside analogs, including this compound. The compound is specifically the β-D-isomer, which refers to the stereochemical configuration of the glycosidic bond connecting the nucleobase to the sugar ring and the D-configuration of the sugar itself. This configuration is essential for recognition by both cellular kinases for activation and the viral polymerase for inhibition. nih.gov The corresponding α-isomers of related analogs have been shown to have significantly reduced or no antiviral activity. emory.edu

The orientation of the substituents at the 2'-position also has profound stereochemical implications. The active compound has the fluorine atom in the α-position (down, ara configuration) and the methyl group in the β-position (up, ribo configuration). mdpi.comnih.gov This specific arrangement preorganizes the sugar into a C3'-endo conformation, which mimics the geometry of natural ribonucleosides in an RNA duplex. nih.gov This conformational preference is thought to enhance binding to the RNA-dependent RNA polymerase.

Rational Design of Modified Nucleoside Analogs

The development of this compound and its successors is a prime example of rational drug design. The core concept was to combine two key modifications, the 2'-C-methyl group and the 2'-fluoro group, that had individually shown promise in antiviral nucleoside research. nih.govsemanticscholar.org The 2'-C-methyl group was known to confer potent inhibition of the HCV NS5B polymerase, while the 2'-fluoro substitution was recognized for its ability to enhance metabolic stability and mimic the natural ribose sugar. nih.govnih.gov The hypothesis was that combining these features would yield a nucleoside with superior potency and a better selectivity profile, targeting the viral polymerase over host cellular polymerases. nih.govnih.gov

A significant challenge in the development of nucleoside analogs is their dependence on cellular kinases for conversion into the active triphosphate form. The initial phosphorylation is often a rate-limiting step. nih.gov The observation that this compound's uridine counterpart was inactive in cell-based assays despite its triphosphate form being a potent enzyme inhibitor pointed directly to a bottleneck in its metabolic activation. nih.gov This led to the rational design of phosphoramidate (B1195095) prodrugs (ProTides). nih.govmdpi.com This approach bypasses the initial, often inefficient, kinase-dependent phosphorylation step by delivering the nucleoside monophosphate directly into the cell, where it can be more readily converted to the active triphosphate. wisc.edumdpi.com This strategy proved highly successful, dramatically increasing the antiviral activity of the corresponding uridine nucleoside. nih.gov

Further rational design efforts have explored bioisosteric replacement of the furanose ring oxygen with sulfur, creating 4'-thionucleosides. nih.govresearchgate.net The goal was to alter the sugar pucker and electronic properties to potentially improve activity or overcome resistance. While this approach is a valid strategy in nucleoside chemistry, initial results for the 4'-thio analog of the uridine counterpart showed a significant drop in activity compared to the oxygen-containing parent compound, indicating that the geometry of the furanose ring is finely tuned for optimal interaction with the viral polymerase. nih.govresearchgate.net

Mechanisms of Resistance to 2 Deoxy 2 Fluoro 2 C Methylcytidine

Identification of Viral Resistance Mutations (e.g., S282T in HCV NS5B)

The primary mutation associated with resistance to several 2'-C-methylated nucleoside inhibitors of the HCV NS5B polymerase is a substitution at amino acid position 282, from serine to threonine (S282T). researchgate.netnih.govresearchgate.net This mutation has been identified in in vitro studies with HCV replicons and is a key marker for resistance to this class of antiviral compounds. nih.govnih.govnatap.org While the S282T mutation is a signature resistance mutation for sofosbuvir (B1194449), it is rarely detected in patients who have failed therapy containing this drug. hcvguidelines.orgiasusa.org This is attributed to the low replication fitness of viruses harboring this mutation. hcvguidelines.orgiasusa.org

The prodrug of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, mericitabine, has also been associated with the emergence of the S282T mutation in patients experiencing viral breakthrough. nih.gov In a clinical study, the NS5B S282T substitution was detected in two patients with genotype 1a infection at the time of treatment discontinuation. nih.gov However, this resistant variant was replaced by the wild-type virus after treatment cessation, highlighting the reduced fitness of the S282T mutant. nih.gov

Interestingly, while the S282T mutation confers significant resistance to other 2'-C-methylated nucleosides, its effect on this compound is less pronounced. nih.gov In replicon assays, the S282T mutation resulted in only a 6.5-fold increase in the EC90 value for this compound. natap.orgnih.gov This is in contrast to the much higher levels of resistance observed for 2'-C-methyladenosine and 2'-C-methylcytidine in the presence of the same mutation. natap.org

Another mechanism of resistance that has been observed in vitro involves a reduction in the activity of cellular deoxycytidine kinase (dCK). natap.org This enzyme is crucial for the initial phosphorylation step in the activation of this compound to its active triphosphate form. nih.govnatap.org

The following table summarizes the key viral resistance mutations identified for this compound and related compounds.

Compound Associated Resistance Mutation Viral Target Genotype
This compoundS282THCV NS5B1a, 1b
SofosbuvirS282THCV NS5B1, 2, 3a, 4a
MericitabineS282THCV NS5B1a
2'-C-methyladenosineS282THCV NS5B1b
2'-C-methylcytidineS282THCV NS5B1b

Biochemical Basis of Resistance

The biochemical basis for the resistance conferred by the S282T mutation lies in the active site of the HCV NS5B polymerase. The substitution of the smaller serine residue with the bulkier threonine at position 282 is thought to create steric hindrance. researchgate.net This steric clash is believed to interfere with the proper positioning and incorporation of the 2'-C-methylated nucleoside analog into the growing RNA chain, thereby reducing the inhibitor's efficacy. researchgate.net

Enzyme inhibition assays have provided quantitative data on the impact of the S282T mutation. The triphosphate form of this compound (PSI-6130-TP) is a potent inhibitor of both wild-type and S282T mutant NS5B polymerase. nih.govasm.org However, the S282T mutation does lead to a noticeable decrease in the inhibitory activity of the triphosphate of the uridine (B1682114) metabolite of this compound, RO2433-TP. asm.org

The following interactive data table presents the inhibition constants (Ki) and fold-change in resistance for the triphosphate forms of this compound and related compounds against wild-type and S282T mutant HCV NS5B polymerase.

Inhibitor (Triphosphate Form) Wild-Type NS5B Ki (μM) S282T Mutant NS5B Ki (μM) Fold-Change in Resistance
PSI-6130-TP4.3-3
2'-C-methyladenosine-TP1.5-150
2'-C-methylcytidine-TP1.6-12
RO2433-TP0.422223.7

Note: A dash (-) indicates that the specific Ki value for the S282T mutant was not provided in the source, but the fold-change was reported.

Strategies to Overcome Resistance

The development of strategies to overcome viral resistance is crucial for the long-term success of antiviral therapies. In the context of this compound, several approaches have been considered.

One key strategy is the use of this compound against viral variants that are resistant to other nucleoside inhibitors. As demonstrated, this compound retains significant activity against the S282T mutant, which confers high-level resistance to other 2'-C-methylated nucleosides. natap.orgnih.gov This suggests that it could be effective in patients who have failed treatment with other nucleoside inhibitors due to the emergence of this mutation.

Furthermore, the unique metabolic pathway of this compound may contribute to a higher barrier to resistance. The compound is not only converted to its own active triphosphate form but also to the triphosphate of its uridine congener, β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine (PSI-6206; RO2433). asm.orgnih.govasm.orgsigmaaldrich.com The presence of two distinct active metabolites could make it more difficult for the virus to develop resistance, as mutations would need to confer resistance to both inhibitors simultaneously. asm.org

Combination therapy is another important strategy to combat resistance. Combining drugs with different mechanisms of action can suppress the emergence of resistant variants. mdpi.com For instance, combining a nucleoside inhibitor like this compound with other direct-acting antivirals that target different viral proteins, such as NS3/4A protease inhibitors or NS5A inhibitors, can create a high genetic barrier to resistance. nih.govnih.govpatsnap.comwikipedia.org

Finally, targeting host factors that are essential for viral replication is an alternative approach to prevent the development of drug resistance. mdpi.com Since host-targeting agents act on cellular proteins rather than viral proteins, the virus is less likely to develop resistance through mutations in its own genome. mdpi.com

Prodrug Design and Bioconversion Strategies

Rationale for Prodrug Development to Enhance Efficacy and Overcome Metabolic Limitations

Nucleoside analogs like 2'-deoxy-2'-fluoro-2'-C-methylcytidine are not active in their initial form. They must undergo a series of three phosphorylation steps, catalyzed by host cell kinases, to be converted into their pharmacologically active 5'-triphosphate metabolite. This active triphosphate can then be recognized by viral RNA-dependent RNA polymerase, leading to the inhibition of viral replication.

A primary metabolic limitation for many nucleoside analogs is the initial phosphorylation to the 5'-monophosphate. This step is often inefficient and can be the rate-limiting step in the activation pathway, leading to low intracellular concentrations of the active triphosphate. Studies have shown that while the triphosphate form of a related compound, 2'-C-methylcytidine, is a potent inhibitor of the target enzyme, the parent nucleoside itself shows only modest activity in cell-based assays due to this metabolic bottleneck. Furthermore, nucleoside analogs can be poor substrates for the necessary endogenous nucleoside kinases.

Another significant challenge is cell permeability. Nucleosides require specific transporters to cross the cell membrane, and the negatively charged phosphate (B84403) groups of the phosphorylated intermediates prevent them from leaving the cell. However, delivering a pre-phosphorylated analog is not feasible due to the same charge issue preventing it from entering the cell. Prodrugs are designed to be neutral, lipophilic molecules that can more readily diffuse across cell membranes.

Finally, the parent nucleoside can exhibit low oral bioavailability and be susceptible to degradation by enzymes in the body, such as deamination by cytidine (B196190) deaminase, which converts the cytidine analog to a less active or inactive uridine (B1682114) analog. Prodrug strategies can protect the nucleoside from such metabolic pathways, thereby increasing its stability and bioavailability.

Phosphoramidate (B1195095) and Other Prodrug Approaches

To bypass the inefficient initial phosphorylation step and improve cellular uptake, the phosphoramidate prodrug approach, often referred to as ProTide technology, has been extensively and successfully applied. This strategy involves masking the monophosphate of the nucleoside analog with an amino acid ester and an aryl group. This modification neutralizes the negative charge of the phosphate, increasing the molecule's lipophilicity and allowing it to enter cells via passive diffusion.

Once inside the cell, the prodrug moieties are cleaved by intracellular enzymes to release the nucleoside monophosphate, which can then be efficiently converted to the active triphosphate. A prominent example of this approach is Sofosbuvir (B1194449), a phosphoramidate prodrug of a uridine analog of this compound.

In addition to linear phosphoramidates, cyclic phosphoramidate prodrugs have also been explored. These approaches aim to optimize the delivery of the active triphosphate into target cells. Research into related 2'-deoxy-2'-fluoro-2'-C-methylguanosine analogs has demonstrated that different prodrug moieties, including both linear and cyclic phosphoramidates, can be designed to effectively deliver the monophosphate and generate high levels of the active triphosphate in target cells like peripheral blood mononuclear cells (PBMCs). nih.govnih.gov

Enzymatic Conversion of Prodrugs to Active Metabolites

The intracellular activation of a phosphoramidate prodrug is a multi-step enzymatic cascade. Using Sofosbuvir as a well-characterized model, the pathway is understood to proceed as follows:

Ester Hydrolysis : The process is initiated by the cleavage of the amino acid ester moiety. This reaction is catalyzed by hydrolytic enzymes such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1). nih.govpatsnap.comnih.gov This step is stereospecific and crucial for the activation cascade.

Intramolecular Cyclization : The newly formed carboxylate attacks the phosphorus center, leading to the displacement of the aryl (phenoxy) group in a cyclization reaction.

Phosphoramidase Cleavage : The P-N bond of the resulting intermediate is then hydrolyzed by a phosphoramidase, Histidine Triad Nucleotide-binding protein 1 (HINT1), which releases the free nucleoside 5'-monophosphate. nih.gov

Sequential Phosphorylation : The released nucleoside monophosphate is then a substrate for cellular kinases. Uridine-cytidine monophosphate kinase (UMP-CMPK) catalyzes the conversion to the diphosphate (B83284), and subsequently, nucleoside diphosphate kinase (NDPK) adds the final phosphate group to form the active 5'-triphosphate metabolite. nih.gov

This enzymatic pathway effectively bypasses the need for the often-inefficient initial phosphorylation by deoxycytidine kinase, leading to more efficient generation of the active compound.

Influence of Prodrug Moiety on Intracellular Triphosphate Levels

The choice of prodrug moiety has a direct and significant impact on the intracellular concentration of the active triphosphate metabolite. The primary goal of the prodrug approach is to deliver higher levels of the monophosphate into the cell than can be achieved with the parent nucleoside alone. Studies consistently show that phosphoramidate prodrugs result in substantially higher intracellular levels of the active triphosphate.

For instance, preclinical investigations of a phosphoramidate prodrug of 5-fluoro-2'-deoxyuridine (B1346552) (FdU) demonstrated that the prodrug generated 363 times higher levels of the active monophosphate metabolite compared to the administration of the parent chemotherapeutic agent, 5-fluorouracil. unimib.it

Research on various phosphoramidate prodrugs of the related compound 2'-deoxy-2'-fluoro-2'-C-methylguanosine has shown a clear correlation between the intracellular triphosphate levels and antiviral potency. Different prodrug structures exhibit varying efficiencies in generating the active metabolite. nih.gov A study assessing several linear and cyclic phosphoramidate prodrugs in human PBMCs found that the level of triphosphate conversion varied significantly among the different prodrugs, and a linear trend was observed between higher triphosphate concentrations and greater antiviral activity. nih.gov

Table 1: Intracellular Triphosphate (TP) Levels and Antiviral Activity of 2'-deoxy-2'-fluoro-2'-C-methylguanosine Prodrugs in Human PBMCs
Compound IDProdrug TypeIntracellular TP Level (pmol/10⁶ cells)Antiviral EC₅₀ (µM)
Compound 5Linear Phosphoramidate2051.3
Compound 12Cyclic Phosphoramidate1193.3
Compound 14Cyclic Phosphoramidate3570.8
Compound 17Cyclic Phosphoramidate3230.9
Compound 18Cyclic Phosphoramidate4740.6
Data derived from studies on 2'-deoxy-2'-fluoro-2'-C-methylguanosine, a close structural analog, incubated at 10 µM for 24 hours. nih.gov

These data illustrate that subtle structural changes in the prodrug moiety can significantly influence the efficiency of metabolic activation and, consequently, the biological activity of the compound. The optimized prodrugs resulted in high intracellular triphosphate loading, demonstrating the success of this strategy in overcoming the metabolic limitations of the parent nucleoside. nih.gov

Advanced Research Methodologies and Techniques

Cell-Based Replicon Assays for Antiviral Evaluation

Cell-based replicon assays are a cornerstone for evaluating the antiviral potency of compounds like 2'-deoxy-2'-fluoro-2'-C-methylcytidine, also known as PSI-6130. These systems utilize human hepatoma (Huh-7) cells that contain a subgenomic or full-length viral RNA (e.g., Hepatitis C Virus) that can replicate autonomously. The inhibitory activity of the compound is measured by quantifying the reduction in viral RNA levels.

PSI-6130 has demonstrated potent and specific inhibition of HCV RNA replication in Huh-7 replicon cells. nih.gov In these assays, the compound exhibited a 90% effective concentration (EC90) of 4.6 ± 2.0 μM. rcsb.org The specificity of PSI-6130 for HCV is highlighted by its lack of significant activity against other viruses such as bovine viral diarrhea virus (BVDV), which is often used as a surrogate for HCV. rcsb.org Furthermore, the addition of exogenous 2'-deoxycytidine (B1670253) to the cell culture can completely reverse the anti-HCV activity of PSI-6130, suggesting that they share the same metabolic activation pathway. nih.gov

The activity of this compound has also been tested against replicons with known resistance mutations. For instance, the S282T mutation in the NS5B RNA polymerase, which confers resistance to other 2'-C-methylated nucleosides, only resulted in a 6.5-fold increase in the EC90 for PSI-6130, indicating that it retains significant activity against this mutant. rcsb.org

Antiviral Activity of this compound in HCV Replicon Assays
ParameterValueCell LineVirusReference
EC904.6 ± 2.0 μMHuh-7HCV (subgenomic) rcsb.org
EC90 (S282T mutant)~29.9 μM (6.5-fold increase)Huh-7HCV (S282T mutant) rcsb.org

Enzymatic Assays for Kinase Activity and Polymerase Inhibition

For nucleoside analogs like this compound to exert their antiviral effect, they must be intracellularly phosphorylated to their active triphosphate form. Enzymatic assays are crucial for dissecting this activation process and for characterizing the inhibition of the viral polymerase.

The initial and often rate-limiting step in the activation of PSI-6130 is its conversion to the monophosphate form. Studies using recombinant human enzymes have shown that 2'-deoxycytidine kinase (dCK) can phosphorylate PSI-6130. nih.gov However, it is a significantly poorer substrate for dCK compared to the natural substrate, 2'-deoxycytidine. nih.gov In contrast, uridine-cytidine kinase 1 (UCK-1) does not appear to phosphorylate PSI-6130. nih.gov Once the monophosphate is formed, subsequent phosphorylation to the diphosphate (B83284) and triphosphate forms is efficiently carried out by UMP-CMP kinase and nucleoside diphosphate kinase, respectively. nih.gov

The active triphosphate form, PSI-6130-TP, is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp). pdbj.org Steady-state kinetic assays have been employed to determine the inhibition constant (Ki). PSI-6130-TP acts as a competitive inhibitor with respect to the natural substrate CTP. morgridge.org Importantly, PSI-6130-TP is equally effective at inhibiting both the wild-type and the S282T mutant NS5B polymerase. nih.govnih.gov Incorporation of the monophosphate of PSI-6130 into the growing RNA chain leads to chain termination. nih.govnih.gov

Kinetic Parameters of this compound and its Triphosphate
EnzymeSubstrate/InhibitorParameterValueReference
Human dCKPSI-6130Km81 μM nih.gov
Human dCKPSI-6130kcat0.007 s⁻¹ nih.gov
HCV NS5B (wild-type)PSI-6130-TPKi4.3 μM nih.gov
HCV NS5B (S282T mutant)PSI-6130-TPKiSimilar to wild-type nih.govnih.gov

Spectrophotometric and Chromatographic Analysis in Metabolic Studies

Spectrophotometric and chromatographic techniques are indispensable for studying the metabolism of this compound. A coupled spectrophotometric reaction can be used to measure the phosphorylation of PSI-6130 by kinases like dCK. nih.gov This assay monitors the oxidation of NADH at 340 nm, which is coupled to the kinase reaction. nih.gov

High-performance liquid chromatography (HPLC) is a powerful tool for separating and quantifying the parent compound and its various phosphorylated metabolites from cell extracts. nih.gov HPLC analysis of extracts from cells treated with PSI-6130 reveals the formation of its monophosphate, diphosphate, and triphosphate derivatives. nih.gov Furthermore, these studies have shown that PSI-6130 can also be metabolized to its corresponding uridine (B1682114) analog, β-d-2'-deoxy-2'-fluoro-2'-C-methyluridine (PSI-6206), through deamination of the cytidine (B196190) base. nih.gov The triphosphate of this uridine metabolite is also a potent inhibitor of the HCV RdRp. pdbj.org HPLC coupled with mass spectrometry (LC/MS) is used to confirm the identity of these metabolites. nih.gov

Structural Biology Approaches to Polymerase-Inhibitor Interactions

Understanding the three-dimensional structure of the viral polymerase in complex with its inhibitor is critical for rational drug design. While a co-crystal structure of this compound triphosphate with HCV NS5B polymerase is not explicitly detailed in the provided search results, the wealth of structural information available for the HCV polymerase provides a framework for understanding these interactions.

The HCV NS5B polymerase has a characteristic "right-hand" shape, common to many polymerases, with fingers, palm, and thumb domains. mdpi.com The active site is located in the palm domain. mdpi.com Nucleoside inhibitors like PSI-6130, in their triphosphate form, bind to this active site and compete with the natural nucleoside triphosphates. The presence of the 2'-fluoro and 2'-C-methyl groups on the ribose sugar is crucial for its inhibitory activity and can cause steric clashes that lead to chain termination. researchgate.net Although sofosbuvir (B1194449) (a uridine nucleotide analog) has a different parent nucleoside, its mechanism involving a steric clash due to the 2'-methyl group provides a plausible model for how this compound may also function as a chain terminator despite having a 3'-hydroxyl group. researchgate.net

In Vitro and Ex Vivo Metabolic Profiling

In vitro and ex vivo metabolic profiling studies are essential to understand the metabolic fate of a drug candidate in a more physiologically relevant system. For this compound, these studies have been conducted using primary human hepatocytes. morgridge.org

Incubation of PSI-6130 with primary human hepatocytes has demonstrated its conversion to the active 5'-triphosphate form (PSI-6130-TP). morgridge.org These studies also confirmed the formation of the uridine metabolite, β-d-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate (RO2433-TP), which occurs via deamination of the phosphorylated cytidylate intermediates. morgridge.org The formation of the uridine triphosphate metabolite shows a delayed time course relative to the parent cytidine triphosphate. morgridge.org At later time points (24 hours and beyond), the concentration of the uridine triphosphate can surpass that of the cytidine triphosphate. morgridge.org

Metabolite Concentrations in Primary Human Hepatocytes after Incubation with 2 μM PSI-6130
Time (hours)PSI-6130-TP (pmol/10⁶ cells)RO2433-TP (pmol/10⁶ cells)Reference
60.6 ± 0.50.3 ± 0.01 morgridge.org
160.7 ± 0.60.6 ± 0.3 morgridge.org
241.1 ± 0.71.3 ± 1.1 morgridge.org
481.3 ± 0.62.0 ± 1.1 morgridge.org
721.0 ± 0.42.0 ± 1.3 morgridge.org

Future Directions in Nucleoside Analog Research

Development of Novel Analogs with Improved Antiviral Profiles

The development of new nucleoside analogs is centered on enhancing their antiviral activity, expanding their spectrum of activity, and improving their selectivity to reduce off-target effects. Modifications to the core structure of 2'-deoxy-2'-fluoro-2'-C-methylcytidine can lead to significant improvements in its therapeutic potential.

One promising area of research involves modifications at the 2'-position of the ribose sugar. The presence of both a fluorine atom and a methyl group at the 2'-position, as seen in this compound, is crucial for its potent anti-HCV activity. nih.govacs.orgsemanticscholar.org Further exploration of other substitutions at this position could yield analogs with even greater potency or a broader range of antiviral activity. For instance, the combination of a 2'-C-methyl group with other halogens or small alkyl groups is an active area of investigation.

Another key strategy is the modification of the nucleobase. While this compound is a cytidine (B196190) analog, creating purine-based analogs with the same 2'-deoxy-2'-fluoro-2'-C-methyl ribose moiety has been explored. These modifications aim to alter the analog's interaction with viral polymerases, potentially leading to enhanced inhibition or activity against different viruses. researchgate.net

Prodrug strategies are also at the forefront of developing improved nucleoside analogs. nih.gov A significant challenge with nucleoside analogs is their delivery into the target cells and subsequent phosphorylation to the active triphosphate form. nih.govnih.gov Prodrugs are designed to mask the nucleoside's polar groups, enhancing its cell permeability and bioavailability. Once inside the cell, the prodrug moiety is cleaved, releasing the active nucleoside. This approach has been successfully used for analogs related to this compound and continues to be a vital area of research for new derivatives. researchgate.net

The table below summarizes the impact of certain structural modifications on the antiviral profile of nucleoside analogs, drawing from research on this compound and related compounds.

Table 1: Impact of Structural Modifications on Antiviral Profiles of Nucleoside Analogs

Structural Modification Rationale Observed/Potential Impact Example Compound(s)
2'-C-Methyl Group Enhances interaction with viral polymerase and can act as a chain terminator.Potent inhibition of HCV NS5B polymerase. nih.govacs.org2'-C-Methylcytidine, this compound
2'-Fluoro Group Increases the stability of the glycosidic bond and can alter sugar pucker, influencing polymerase binding.Increased inhibitory activity against HCV replication compared to non-fluorinated analogs. semanticscholar.orgThis compound
Base Modification (e.g., 7-deaza-adenine) To explore interactions with different viral polymerases and expand the antiviral spectrum.Activity against Dengue virus and Japanese Encephalitis virus. researchgate.net7-deaza-7-fluoro-adenine with 2'-C-methyl sugar
Prodrug Moiety (e.g., phosphoramidate) To improve cellular uptake and phosphorylation efficiency.Increased bioavailability and intracellular concentration of the active triphosphate form. nih.govresearchgate.netSofosbuvir (B1194449) (a prodrug of a uridine (B1682114) analog)

Combination Therapy Strategies

The use of a single antiviral agent can lead to the development of drug-resistant viral strains. Combination therapy, which involves the simultaneous use of multiple drugs with different mechanisms of action, is a cornerstone of modern antiviral treatment. acs.org Research into combination strategies involving this compound and its analogs has shown significant promise, particularly in the context of Hepatitis C virus (HCV) infection.

Studies have demonstrated that this compound (PSI-6130) exhibits a synergistic effect when used in combination with interferon-alpha2b and ribavirin, the former standard of care for HCV. nih.gov This synergy allows for more effective suppression of viral replication at lower drug concentrations, potentially reducing side effects. nih.gov

The development of direct-acting antivirals (DAAs) for HCV has opened up new avenues for combination therapy. The successor to this compound's lineage, sofosbuvir (a 2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate prodrug), is a prime example. Sofosbuvir is almost exclusively used in combination with other DAAs that target different viral proteins, such as the NS5A protein or the NS3/4A protease. acpjournals.orgnih.govdovepress.comdovepress.comnih.govnih.gov These all-oral combination regimens have revolutionized HCV treatment, leading to cure rates of over 95%. nih.gov

The rationale behind these combinations is to attack the virus at multiple points in its lifecycle, which not only increases the efficacy of the treatment but also raises the genetic barrier to resistance. Future research will continue to explore novel combinations of nucleoside analogs with other classes of antivirals to further shorten treatment durations and improve outcomes for all patient populations. nih.gov

The principles of combination therapy are also being applied to other viral infections. For example, studies have shown that combining nucleoside analogs with pyrimidine (B1678525) biosynthesis inhibitors can synergistically inhibit SARS-CoV-2 replication. nih.govnews-medical.nettechnologynetworks.com This approach of targeting both viral and host factors is a promising strategy for developing effective treatments for a wide range of viral diseases.

The table below provides an overview of combination therapy strategies involving nucleoside analogs.

Table 2: Combination Therapy Strategies with Nucleoside Analogs

Combination Target Virus Mechanism of Action Observed/Potential Benefit
This compound + Interferon-alpha2b + RibavirinHCVInhibition of viral polymerase (NS5B) + immunomodulation + broad-spectrum antiviral activity.Synergistic inhibition of HCV replication in vitro. nih.gov
Sofosbuvir (uridine analog) + Velpatasvir (NS5A inhibitor)HCVInhibition of viral polymerase (NS5B) + inhibition of viral replication complex formation and assembly.High rates of sustained virologic response (SVR) across all HCV genotypes. acpjournals.orgnih.govdovepress.com
Sofosbuvir + Ledipasvir (NS5A inhibitor)HCVInhibition of viral polymerase (NS5B) + inhibition of viral replication complex formation and assembly.High SVR rates in patients with HCV genotype 1. nih.gov
Mericitabine (cytidine analog) + Boceprevir/Telaprevir (Protease inhibitors) + Peginterferon alfa-2a/RibavirinHCVInhibition of viral polymerase (NS5B) + inhibition of viral protein processing + immunomodulation.Increased SVR rates and reduced relapse rates in difficult-to-treat patients. nih.gov
Nucleoside Analogs (e.g., Molnupiravir, Remdesivir) + Pyrimidine Biosynthesis Inhibitors (e.g., Brequinar)SARS-CoV-2Inhibition of viral polymerase + depletion of host cell nucleotide pools.Synergistic inhibition of SARS-CoV-2 replication in vitro and in vivo. nih.govnews-medical.nettechnologynetworks.com

Addressing Emerging Viral Pathogens with Modified Nucleosides

The emergence and re-emergence of viral pathogens pose a significant threat to global public health. The broad-spectrum potential of nucleoside analogs makes them a critical tool in the development of countermeasures against these threats. nih.gov The structural features of this compound and other modified nucleosides provide a strong foundation for designing antivirals with activity against a wide range of viruses. pnas.orgbiorxiv.org

The RNA-dependent RNA polymerase (RdRp), the target of many nucleoside analogs, is a conserved enzyme across many RNA viruses. nih.gov This conservation means that a nucleoside analog that is effective against one virus may also have activity against others. For instance, 2'-fluoro-2'-deoxycytidine, a closely related analog, has demonstrated broad-spectrum activity against several bunyaviruses and noroviruses. researchgate.neteur.nl This suggests that this compound and its derivatives could also be effective against these and other emerging pathogens.

Flaviviruses, which include Dengue virus, Zika virus, and Japanese Encephalitis virus, are another important family of emerging pathogens. nih.gov Research has shown that 2'-C-methylated nucleosides are effective against several mosquito-borne flaviviruses. researchgate.netnih.gov This highlights the potential for developing this compound-based analogs for the treatment of these diseases. The development of broad-spectrum antivirals is a key strategy for pandemic preparedness, as it would allow for a rapid response to a newly emerging virus. nih.gov

Future research in this area will focus on:

Screening existing libraries of modified nucleosides, including derivatives of this compound, against a wide range of emerging viruses.

Using structural biology and computational modeling to understand how these analogs interact with the polymerases of different viruses, which can guide the design of new, more potent broad-spectrum agents. nih.gov

Developing prodrug strategies to ensure that these broad-spectrum nucleosides can be effectively delivered to the sites of infection for different viral diseases.

The table below lists some emerging viral pathogens and the potential of modified nucleosides, including those related to this compound, to address them.

Table 3: Potential of Modified Nucleosides Against Emerging Viral Pathogens

Viral Family/Genus Emerging Pathogen(s) Relevant Modified Nucleoside(s)/Structural Feature Rationale for Potential Activity
Flaviviridae Dengue virus, Zika virus, Japanese Encephalitis virus, West Nile virus2'-C-Methylated nucleosides, 2'-fluoro-substituted nucleosidesThe 2'-C-methyl modification has shown efficacy against flaviviruses. researchgate.netnih.gov The RdRp is a conserved target within this family. nih.gov
Bunyavirales Rift Valley fever virus, Severe fever with thrombocytopenia syndrome virus2'-Fluoro-2'-deoxycytidineDemonstrated broad-spectrum activity against several bunyaviruses in vitro and in vivo. researchgate.net
Caliciviridae Norovirus2'-Fluoro-2'-deoxycytidineShown to inhibit murine norovirus replication. eur.nl
Coronaviridae SARS-CoV-2, MERS-CoV2'-modified nucleosides, 1'-cyano substituted nucleosidesThe viral RdRp is a key target for nucleoside analogs like Remdesivir. nih.govmdpi.com
Arenaviridae Lassa fever virusAdenosine analogs (e.g., Galidesivir)Broad-spectrum activity of certain nucleoside analogs has been demonstrated against arenaviruses. nih.gov

Q & A

Q. What synthetic methodologies are effective for producing 2'-deoxy-2'-fluoro-2'-C-methylcytidine and its analogs?

The synthesis of fluorinated nucleosides like this compound often involves fluorination at the sugar moiety. For example, TMSOTf-catalyzed coupling of fluorinated arabinofuranose derivatives with nucleobases is a key step, followed by deprotection using sodium methoxide to yield target compounds . Automated radiosynthesis protocols, such as those for [(18)F]-FMAU, highlight the importance of optimizing reaction conditions (e.g., temperature, catalyst) to improve yields and reduce anomer separation challenges .

Q. How does this compound inhibit viral replication, particularly in hepatitis C virus (HCV)?

The compound acts as a chain terminator by incorporating into viral RNA during replication. Its 2'-fluoro and 2'-C-methyl modifications prevent RNA-dependent RNA polymerase (RdRp) from elongating the RNA strand, as demonstrated in HCV replicon assays. Structural studies show that these modifications enhance binding affinity to RdRp while reducing host polymerase off-target effects .

Q. What analytical techniques are used to quantify this compound in biological matrices?

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is preferred for its sensitivity and specificity. Challenges include distinguishing the compound from endogenous deoxynucleosides (e.g., 2-deoxyguanosine) due to similar retention times. Isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) are critical for accurate quantification in plasma or tissue samples .

Advanced Research Questions

Q. How do metabolic enzymes (e.g., deoxycytidine kinase) influence the activation or resistance mechanisms of this compound?

The compound’s efficacy depends on phosphorylation by host kinases. Resistance can arise from mutations in viral polymerases (e.g., HCV NS5B S282T) that reduce incorporation efficiency. Competitive inhibition studies using ribonucleotide reductase (RNR) inhibitors (e.g., gemcitabine) reveal cross-resistance patterns, suggesting overlapping metabolic pathways .

Q. What strategies address the physicochemical instability of this compound in aqueous solutions?

Degradation studies show susceptibility to hydrolysis at the glycosidic bond under acidic conditions. Stabilization methods include lyophilization with cyclodextrins or formulation in non-aqueous solvents (e.g., PEG-400). Accelerated stability testing (40°C/75% RH) combined with LC-MS degradation profiling identifies optimal storage conditions .

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines for this compound?

Discrepancies in cytotoxicity (e.g., higher toxicity in hepatocytes vs. fibroblasts) may stem from differential expression of nucleoside transporters (e.g., ENT1/2) or metabolic enzymes. Dual-radiolabeled uptake assays (³H-labeled nucleoside + ¹⁴C-competitive inhibitors) and siRNA knockdown of transporters can clarify mechanisms .

Q. What advanced computational models predict the compound’s interaction with viral polymerases?

Molecular dynamics (MD) simulations of RdRp–nucleoside complexes, parameterized with density functional theory (DFT) for fluorine interactions, reveal steric and electrostatic barriers to incorporation. Free energy perturbation (FEP) calculations quantify binding affinity changes caused by polymerase mutations .

Q. How do fluorinated nucleosides like this compound evade immune detection compared to unmodified analogs?

The 2'-fluoro modification reduces recognition by Toll-like receptors (TLRs), as shown in dendritic cell cytokine assays. Comparative transcriptomics (RNA-seq) of cells treated with modified vs. unmodified nucleosides identifies downregulated interferon-stimulated genes (ISGs), suggesting immune-evasive properties .

Methodological Considerations

  • Experimental Design : Use isogenic cell lines (wild-type vs. transporter-deficient) to isolate uptake mechanisms.
  • Data Validation : Cross-validate LC-MS results with orthogonal methods (e.g., capillary electrophoresis) to address matrix effects .
  • Contradiction Analysis : Apply Hill coefficient models to dose-response curves to distinguish target-specific effects from off-target toxicity .

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